碘化镝(II)

描述

Dysprosium(II) iodide is a lanthanide salt . It is insoluble in water and is often used in the synthesis of fine chemicals . It is also used as a heat and light stabilizer for nylon fabrics .

Synthesis Analysis

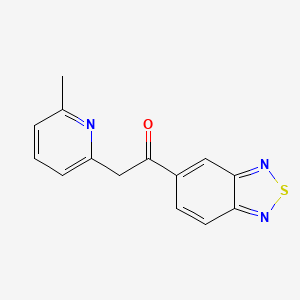

Dysprosium(II) iodide can be produced by reducing dysprosium(III) iodide with metallic dysprosium under a vacuum at 800 to 900 °C . It can also be formed by the reaction of dysprosium and mercury(II) iodide . Another method of formation is the direct reaction of dysprosium and iodine .Molecular Structure Analysis

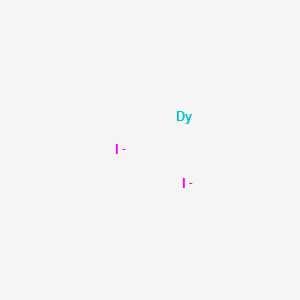

Dysprosium(II) iodide has the chemical formula DyI2 . Dysprosium (atomic symbol: Dy, atomic number: 66) is a Block F, Group 3, Period 6 element with an atomic radius of 162.5 . The number of electrons in each of dysprosium’s shells is [2, 8, 18, 28, 8, 2] and its electron configuration is [Xe]4f 10 6s 2 .Chemical Reactions Analysis

Dysprosium(II) iodide can react with silicon tetrachloride to produce trichlorosilyl radicals . These radicals can catalyze the cyclotrimerization of alkynes .Physical And Chemical Properties Analysis

Dysprosium(II) iodide is a dark purple-black solid . It is easily deliquescent and can only be stored in a dry inert gas or a vacuum . In the air, it will absorb moisture and become a hydrate, but they are unstable and will quickly convert into iodide oxides and release hydrogen gas . This process occurs faster in the presence of water . This compound has the same crystal structure as cadmium chloride . It can form complexes with tetrahydrofuran, butanol, and phenol .科学研究应用

合成和稳定性

碘化镝(II) 已使用一种涉及与碘加热,然后溶解在 THF 或 DME 中并在低温下结晶的方法合成。该方法产生了碘化镝 (II) 的微晶分子碘化物,它们在固态形式下热稳定,但在溶液中不太稳定(Bochkarev 和 Fagin,1999)。

在光谱学中的应用

镝在科学研究中的一个显着应用是在中子活化和伽马射线光谱学中。它已被用于测定各种材料(例如富含稀土元素的矿石和氧化钇)中的钪和镝,证明了它在定量化学分析中的效用(Okada,1961)。

在电弧管中的影响

研究表明,当镝-铊和钬-碘化钠灯水平操作时,会导致电弧管内二氧化硅的传输。这个过程导致内表面的蚀刻和无定形 SiO2 的沉淀,影响灯的性能(Yamane 和 Suenaga,1983)。

分子化合物中的发光

碘化镝(II) 已被用于合成具有发光性质的独特分子化合物。这些化合物表现出 Dy(3+) 离子的金属中心发光,为光化学领域做出了贡献(Fagin 等,2016)。

纳米技术中的光致发光

已经合成了掺杂镝的碘化铅纳米结构,以用于潜在的光电应用。这些纳米结构显示出不同的光致发光发射,突出了它们在先进技术应用中的潜力(Chandekar 等,2020)。

医学研究应用

在生物学和医学领域,碘化镝(III) 络合物因其 DNA 结合特性和抗菌活性而受到研究。这项研究对开发新的治疗剂和诊断工具具有重要意义(Khorasani-Motlagh 等,2013)。

在高强度放电灯中的影响

碘化镝在高强度放电灯中的应用已得到广泛研究。它对于灯的效率至关重要,并且由于轴向偏析而影响色分离,这在照明技术中具有重要意义(Flikweert 等,2005)。

安全和危害

Dysprosium(II) iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area, and protective gloves/eye protection/face protection should be worn .

属性

IUPAC Name |

dysprosium;diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.2HI/h;2*1H/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDFPWIJYIKUFK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[Dy] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyI2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849397 | |

| Record name | dysprosium;diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.309 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium(II) iodide | |

CAS RN |

36377-94-3 | |

| Record name | dysprosium;diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium(II) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3262877.png)

![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)

![3-[(2-Nitrophenyl)amino]propanamide](/img/structure/B3262917.png)